molecular formula C17H23N5OS B2516488 N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2310122-53-1

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Numéro de catalogue B2516488
Numéro CAS: 2310122-53-1
Poids moléculaire: 345.47
Clé InChI: KFPHVBRYEJTDRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mécanisme D'action

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways involved in B-cell proliferation and survival. This leads to apoptosis of malignant B-cells and regression of tumors.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has also been shown to modulate the immune system by inhibiting B-cell activation and antibody production.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is its specificity for BTK, which minimizes off-target effects and toxicity. However, its efficacy may be limited in certain types of B-cell malignancies that are resistant to BTK inhibition. Additionally, the optimal dosing and treatment schedule of this compound may vary depending on the specific disease being treated.

Orientations Futures

Future research on N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide could focus on its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Additionally, the development of biomarkers to predict response to this compound could help identify patients who are most likely to benefit from treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Méthodes De Synthèse

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials, including 4-(tert-butyl)phenylamine, 1,2,5-thiadiazol-3-ylamine, and piperazine-1-carboxylic acid. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Applications De Recherche Scientifique

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cells, resulting in tumor regression.

Propriétés

IUPAC Name

N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-17(2,3)13-4-6-14(7-5-13)19-16(23)22-10-8-21(9-11-22)15-12-18-24-20-15/h4-7,12H,8-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPHVBRYEJTDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.